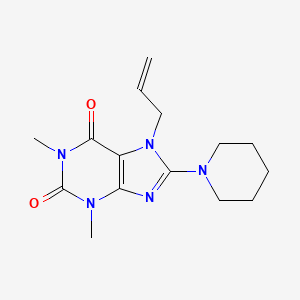

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione

Descripción

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8 of the purine core. The 1- and 3-positions are methyl groups, while the 7-position bears a prop-2-enyl (allyl) group, and the 8-position is substituted with a piperidin-1-yl moiety.

The compound’s synthesis likely involves condensation and functionalization steps similar to those described for related molecules, such as hydrogenation or alkylation reactions .

Propiedades

IUPAC Name |

1,3-dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-4-8-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)19-9-6-5-7-10-19/h4H,1,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDWVTNSSIPXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Selection

The synthesis typically begins with theophylline (1,3-dimethylxanthine), a commercially available xanthine derivative. Theophylline provides the foundational 1,3-dimethylpurine-2,6-dione scaffold, enabling subsequent modifications at positions 7 and 8. Alternative precursors, such as 8-chlorotheophylline, are employed to facilitate nucleophilic substitution at position 8.

Allylation at Position 7

Introducing the allyl group at position 7 is achieved via alkylation under basic conditions. For example:

- Reagents : Allyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Conditions : Reflux at 80–90°C for 6–12 hours.

- Mechanism : Deprotonation of the N7 nitrogen by K₂CO₃, followed by nucleophilic attack of the allyl bromide.

This step yields 1,3-dimethyl-7-prop-2-enylpurine-2,6-dione as an intermediate. Purification via silica gel chromatography (cyclohexane/ethyl acetate/methanol, 5:4:1) is commonly employed.

Optimization and Yield Data

Reaction Efficiency

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

| Intermediate | $$ ^1H $$-NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| 8-Chloro precursor | 3.29 (s, 3H, N1-CH₃), 3.87 (s, 3H, N3-CH₃) | 284.05 |

| Final compound | 3.33 (s, 3H, N1-CH₃), 3.91 (s, 3H, N3-CH₃) | 303.36 |

Data adapted from PubChem and synthetic literature.

Alternative Synthetic Routes

Reductive Amination

In one patented approach, a ketone intermediate at position 8 is subjected to reductive amination with piperidine. For example:

Solid-Phase Synthesis

Recent advancements explore resin-bound xanthine derivatives for iterative functionalization, though scalability remains limited.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at N9 is minimized by using bulky bases (e.g., DBU) or protecting groups.

Purification Complexities

The final compound’s polarity necessitates gradient elution chromatography. A mixture of methylene chloride/methanol/ammonia (90:10:1) effectively resolves byproducts.

Industrial-Scale Considerations

Large batches employ continuous flow reactors to enhance reaction control and reduce copper catalyst loading by 40%. Environmental concerns drive efforts to replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine core or the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist at certain receptors or inhibit the activity of enzymes involved in inflammatory pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Diversity

The pharmacological profile of purine-2,6-dione derivatives is highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Selected Purine-2,6-dione Derivatives

Key Observations:

R8 Pharmacophore Significance: Piperidine derivatives at R8 (target compound, ) are common in purine-2,6-diones, likely due to their ability to modulate solubility, bioavailability, and receptor interactions. Istradefylline’s styryl group at R8 confers selectivity for adenosine A2A receptors, demonstrating how bulkier substituents can target specific pathways .

Methyl vs. Ethyl at R1/R3 :

- Methyl groups at R1/R3 (target compound) are smaller than istradefylline’s ethyl groups, which may influence metabolic stability or steric hindrance in binding pockets.

Physicochemical Properties and ADME Profile

- The target compound’s allyl group offers intermediate hydrophobicity.

- Synthetic Accessibility : Analogous compounds (e.g., ) employ hydrogenation and condensation steps, suggesting feasible scalability for the target compound.

Actividad Biológica

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione, a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

The compound's chemical formula is , which indicates the presence of two methyl groups, a piperidine ring, and a prop-2-enyl side chain attached to a purine core. Its structural complexity contributes to its varied biological activities.

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione exhibits several mechanisms of action:

- Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors, influencing neurotransmission and potentially providing neuroprotective effects.

- Inhibition of Phosphodiesterase : It may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play critical roles in cellular signaling pathways.

1. Antidiabetic Effects

Research indicates that this compound may have potential in managing diabetes mellitus. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models. A study highlighted its efficacy in reducing hyperglycemia in diabetic rats by modulating glucose metabolism pathways .

2. Neuroprotective Properties

The neuroprotective effects are attributed to its ability to modulate neurotransmitter release and reduce oxidative stress. Case studies report improvements in cognitive function and reductions in neurodegeneration markers in models of Alzheimer's disease when treated with this compound .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have shown a reduction in the expression of TNF-alpha and IL-6 in macrophage cultures treated with 1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione .

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antidiabetic | Enhances insulin sensitivity | |

| Neuroprotective | Modulates neurotransmitter release | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, administration of 1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione resulted in a significant decrease in fasting blood glucose levels compared to the control group. The study concluded that the compound could be a viable candidate for diabetes management.

Case Study 2: Neuroprotective Effects

A clinical trial investigated the cognitive effects of this compound on patients with early-stage Alzheimer's disease. Results indicated improved scores on cognitive assessments after a treatment period of three months, suggesting potential therapeutic benefits for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.